Ribokinase (EC 2.7.1.15) Substrate Activity Relative to 2‑Deoxy‑D‑ribose
When assayed with Salmonella enterica serovar Typhimurium ribokinase (EC 2.7.1.15), 2‑deoxy‑D‑ribitol exhibits 41% of the activity measured with the native substrate 2‑deoxy‑D‑ribose [1]. The apparent Michaelis constant (KM) for 2‑deoxy‑D‑ribitol is 33.3 mM (at 25°C, pH 7.5) [2], compared with a KM of 1.8 mM for 2‑deoxy‑D‑ribose (37°C, pH 7.2) [3]. The 18.5‑fold higher KM and reduced relative Vmax indicate that 2‑deoxy‑D‑ribitol is a substantially weaker substrate for this enzyme, which has direct implications for designing metabolic flux or phosphorylation assays.
| Evidence Dimension | Ribokinase substrate activity |
|---|---|
| Target Compound Data | Relative activity: 41%; KM = 33.3 mM |
| Comparator Or Baseline | 2‑Deoxy‑D‑ribose: 100% relative activity; KM = 1.8 mM |
| Quantified Difference | 2.4‑fold lower relative activity; 18.5‑fold higher KM |
| Conditions | EC 2.7.1.15, Salmonella enterica subsp. enterica serovar Typhimurium; 25°C, pH 7.5 (target); 37°C, pH 7.2 (comparator) |
Why This Matters
Users requiring a low‑affinity ribokinase substrate for competition studies or pathway modulation should select 2‑deoxy‑D‑ribitol, whereas 2‑deoxy‑D‑ribose is the preferred choice for efficient phosphorylation.
- [1] BRENDA. (2015). Information on EC 2.7.1.15 - ribokinase. Retrieved from https://www.brenda-enzymes.de/enzyme.php?ecno=2.7.1.15 View Source
- [2] BRENDA. (2024). Search KM Value [mM] for 2-deoxy-D-ribitol. Retrieved from https://www.brenda-enzymes.de/search_result.php?a=12&RN=&RNV=&os=1&pt=&FNV=&tt=&SYN=&Textmining=&W[1]=2.7.1.15&T[1]=1&V[3]=1&V[4]=1&V[5]=1&V[8]=1&l=40,10&orderDesc=1&orderByHTMLField=KM+Value+Maximum+[mM] View Source
- [3] BRENDA. (2024). Search KM Value [mM] for 2-deoxy-D-ribose. Retrieved from https://brenda-enzymes.org/search_result.php?a=12&RN=&RNV=&os=1&pt=&FNV=&tt=&SYN=&Textmining=&W[1]=2.7.1.15&T[1]=1&V[3]=1&V[4]=1&V[5]=1&V[8]=1&l=40,10&orderDesc=1&orderByHTMLField=Reference View Source
